molecular formula C22H28FN3O3S B247116 1-(2-FLUOROPHENYL)-4-{1-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE

1-(2-FLUOROPHENYL)-4-{1-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE

Cat. No.: B247116
M. Wt: 433.5 g/mol
InChI Key: DJAZBQMPUFUZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-FLUOROPHENYL)-4-{1-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-4-{1-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE typically involves multiple steps:

    Formation of the Piperazine Core: The initial step involves the preparation of the piperazine ring, which can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Fluorophenyl Group: The piperazine core is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.

    Introduction of Methoxyphenylsulfonyl Group: Finally, the compound is treated with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to attach the methoxyphenylsulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-4-{1-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenyl sulfide.

    Substitution: Formation of 2-aminophenyl or 2-thiophenyl derivatives.

Scientific Research Applications

1-(2-FLUOROPHENYL)-4-{1-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-4-{1-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxyphenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-4-(4-methoxyphenyl)piperazine: Lacks the sulfonyl group, which may reduce its binding affinity and specificity.

    1-(2-Chlorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine: The chlorine atom may alter the compound’s reactivity and binding properties.

    1-(2-Fluorophenyl)-4-{1-[(4-hydroxyphenyl)sulfonyl]-4-piperidinyl}piperazine: The hydroxy group can introduce additional hydrogen bonding interactions.

Uniqueness

1-(2-FLUOROPHENYL)-4-{1-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE is unique due to the combination of its fluorophenyl and methoxyphenylsulfonyl groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C22H28FN3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]piperazine

InChI

InChI=1S/C22H28FN3O3S/c1-29-19-6-8-20(9-7-19)30(27,28)26-12-10-18(11-13-26)24-14-16-25(17-15-24)22-5-3-2-4-21(22)23/h2-9,18H,10-17H2,1H3

InChI Key

DJAZBQMPUFUZRN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.